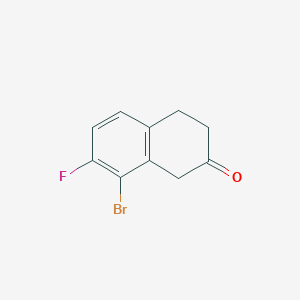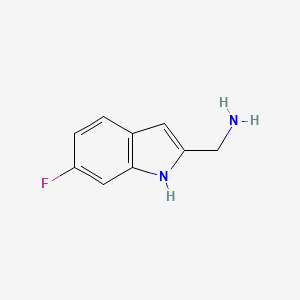
S-(4-chlorophenyl) 4-Chlorobenzenesulfinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-chlorophenyl) 4-Chlorobenzenesulfinothioate is an organic compound with the molecular formula C12H8Cl2O2S2 It is characterized by the presence of two chlorine atoms and a sulfinothioate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-chlorophenyl) 4-Chlorobenzenesulfinothioate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chlorothiophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
S-(4-chlorophenyl) 4-Chlorobenzenesulfinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinothioate group to a thiol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(4-chlorophenyl) 4-Chlorobenzenesulfinothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(4-chlorophenyl) 4-Chlorobenzenesulfinothioate involves its interaction with specific molecular targets. The sulfinothioate group can undergo redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to modify proteins and other biomolecules, potentially leading to changes in their function and activity.
Comparison with Similar Compounds
Similar Compounds
- S-(4-chlorophenyl) 4-Chlorobenzenesulfonothioate
- 4-Chlorothiobenzenesulfonic acid S-(4-chlorophenyl) ester
- 1-chloro-4-[(4-chlorobenzenesulfonyl)sulfanyl]benzene
Uniqueness
S-(4-chlorophenyl) 4-Chlorobenzenesulfinothioate is unique due to its specific structural features, such as the presence of both chlorine atoms and the sulfinothioate group
Properties
Molecular Formula |
C12H8Cl2OS2 |
|---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
1-chloro-4-(4-chlorophenyl)sulfinylsulfanylbenzene |
InChI |
InChI=1S/C12H8Cl2OS2/c13-9-1-5-11(6-2-9)16-17(15)12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
IJJBOECGHNEXKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SS(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672231.png)
![1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13672239.png)

![2-(Pyridin-2-yl)benzo[d]oxazol-4-amine](/img/structure/B13672250.png)
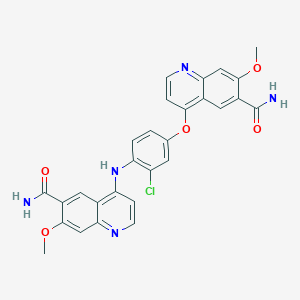

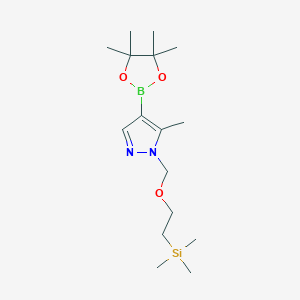
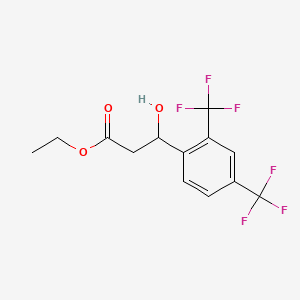
![Methyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13672275.png)
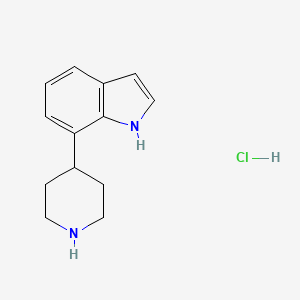
![8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672302.png)

